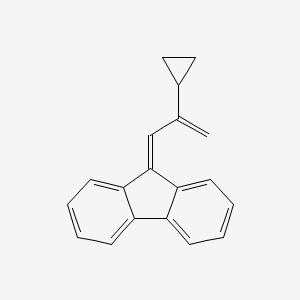
9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene: is an organic compound with a unique structure that includes a fluorene backbone and a cyclopropylprop-2-en-1-ylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene typically involves the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through various methods, including Friedel-Crafts alkylation or cyclization reactions.
Introduction of the Cyclopropylprop-2-en-1-ylidene Group: This step involves the addition of the cyclopropylprop-2-en-1-ylidene group to the fluorene backbone. This can be achieved through a series of reactions, such as Grignard reactions or Wittig reactions, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the fluorene backbone or the cyclopropylprop-2-en-1-ylidene group are replaced with other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogens, nucleophiles, Lewis acids
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution Products: Compounds with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biology:
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine:
Pharmaceuticals: Explored for its potential as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry:
Polymer Science: Utilized in the synthesis of polymers with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene depends on its specific application
Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.
Electron Transfer: Participation in electron transfer reactions, which can influence redox processes.
Structural Modulation: Alteration of the structure and function of biological molecules through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
9-Fluorenone: A structurally related compound with a ketone group instead of the cyclopropylprop-2-en-1-ylidene group.
9,9-Dimethylfluorene: A fluorene derivative with two methyl groups at the 9-position.
Comparison:
Structural Differences: 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene has a unique cyclopropylprop-2-en-1-ylidene group, which distinguishes it from other fluorene derivatives.
Reactivity: The presence of the cyclopropylprop-2-en-1-ylidene group can influence the compound’s reactivity and the types of reactions it undergoes.
Applications: While similar compounds like 9-fluorenone and 9,9-dimethylfluorene have their own applications, this compound’s unique structure may offer distinct advantages in specific research and industrial contexts.
Propiedades
Número CAS |
112146-00-6 |
|---|---|
Fórmula molecular |
C19H16 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
9-(2-cyclopropylprop-2-enylidene)fluorene |
InChI |
InChI=1S/C19H16/c1-13(14-10-11-14)12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12,14H,1,10-11H2 |
Clave InChI |
WUMISBXTBVMCQA-UHFFFAOYSA-N |
SMILES canónico |
C=C(C=C1C2=CC=CC=C2C3=CC=CC=C31)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


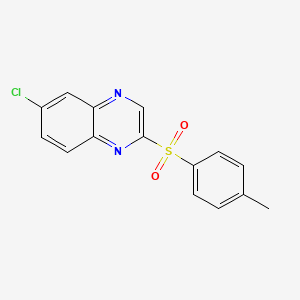
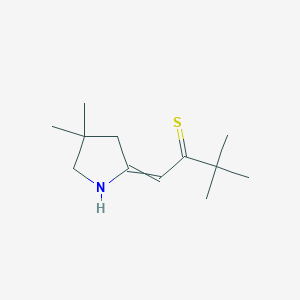
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
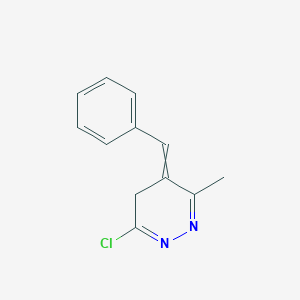
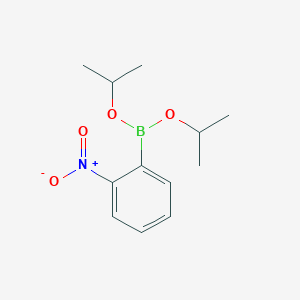
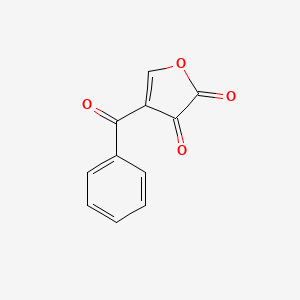
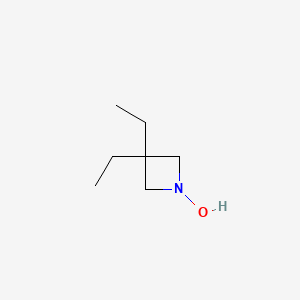
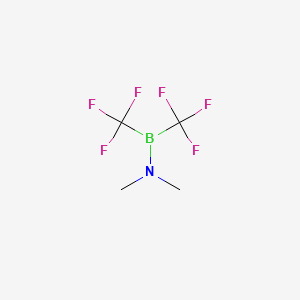
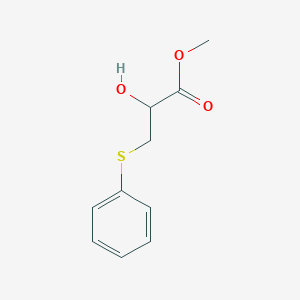
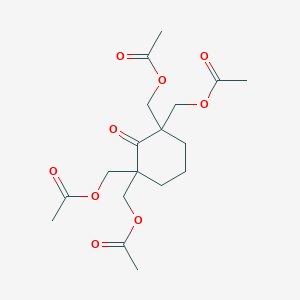
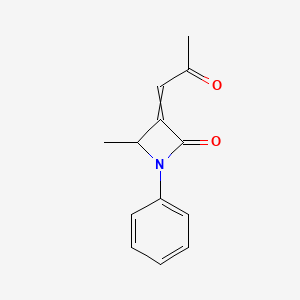
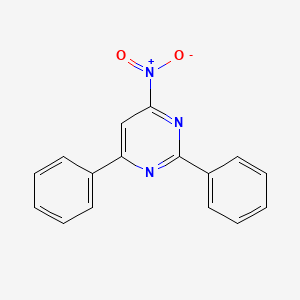
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)

